(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
Overview
Description
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is an organic compound that combines a brominated tetrahydronaphthalene moiety with a furan-2-carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate typically involves the bromination of 5,6,7,8-tetrahydronaphthalene followed by esterification with furan-2-carboxylic acid. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification step involves the reaction of the brominated intermediate with furan-2-carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted tetrahydronaphthalene derivatives.
Oxidation: Formation of naphthalene derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and furan-2-carboxylate group can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) ethanone
- (1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl) ethanone
- (3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl) acetamide
Uniqueness
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is unique due to the presence of both a brominated tetrahydronaphthalene moiety and a furan-2-carboxylate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-14-11-5-2-1-4-10(11)7-8-12(14)19-15(17)13-6-3-9-18-13/h3,6-9H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPLTVYJWRYTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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